5-((Diethylamino)methyl)-3-(((5-nitrofuran-2-yl)methylene)amino)oxazolidin-2-one
Description
This compound belongs to the oxazolidinone class of heterocyclic molecules, characterized by a 5-membered ring containing both oxygen and nitrogen. The structure features:
- A 5-nitrofuran-2-yl moiety, a nitro-substituted furan known for its antimicrobial properties.
- An (E)-configured imine linkage (methyleneamino group) at the 3-position, critical for maintaining antibacterial activity .
Properties
CAS No. |
92789-16-7 |
|---|---|
Molecular Formula |
C13H18N4O5 |
Molecular Weight |
310.31 g/mol |
IUPAC Name |
5-(diethylaminomethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H18N4O5/c1-3-15(4-2)8-11-9-16(13(18)22-11)14-7-10-5-6-12(21-10)17(19)20/h5-7,11H,3-4,8-9H2,1-2H3/b14-7+ |
InChI Key |
HJORXTHPGVRDBO-VGOFMYFVSA-N |
Isomeric SMILES |
CCN(CC)CC1CN(C(=O)O1)/N=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
CCN(CC)CC1CN(C(=O)O1)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Diethylamino)methyl)-3-(((5-nitrofuran-2-yl)methylene)amino)oxazolidin-2-one typically involves multiple steps:
Formation of the Oxazolidinone Ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Diethylamino Group: This step involves the alkylation of the oxazolidinone intermediate with diethylamine, often using a suitable alkylating agent like an alkyl halide.
Attachment of the Nitrofuran Moiety: The final step involves the condensation of the oxazolidinone derivative with 5-nitrofuraldehyde under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, often leading to the formation of nitroso or nitro derivatives.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amine or hydroxylamine under suitable conditions.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants like sodium borohydride.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine or hydroxylamine derivatives.
Substitution: Formation of substituted oxazolidinone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, 5-((Diethylamino)methyl)-3-(((5-nitrofuran-2-yl)methylene)amino)oxazolidin-2-one is studied for its potential antimicrobial and anticancer properties. The nitrofuran moiety is known for its biological activity, and modifications to this compound can lead to the development of new therapeutic agents.
Medicine
This compound is investigated for its potential use in drug development. Its ability to interact with biological targets makes it a candidate for the treatment of infections and cancer. Researchers explore its efficacy, safety, and mechanism of action in preclinical and clinical studies.
Industry
In industrial applications, this compound can be used in the synthesis of polymers, coatings, and other materials. Its chemical properties make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of 5-((Diethylamino)methyl)-3-(((5-nitrofuran-2-yl)methylene)amino)oxazolidin-2-one involves its interaction with molecular targets such as enzymes and receptors. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. This property is exploited in its antimicrobial and anticancer activities. The diethylamino group and oxazolidinone ring contribute to its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The table below compares key structural and functional features of the target compound with related oxazolidinone derivatives:
Biological Activity
5-((Diethylamino)methyl)-3-(((5-nitrofuran-2-yl)methylene)amino)oxazolidin-2-one, also known by its CAS number 92789-16-7, is a compound of significant interest in the field of medicinal chemistry due to its potential antimicrobial properties. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₃H₁₈N₄O₅, with a molecular weight of 310.31 g/mol. The structure includes a diethylamino group and a nitrofuran moiety, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds containing the nitrofuran group exhibit broad-spectrum antimicrobial activity. The specific compound has shown promising results against various bacterial strains and fungi.
In Vitro Studies
The proposed mechanisms through which this compound exerts its biological effects include:
- DNA Damage : The nitrofuran moiety can undergo reduction to produce reactive intermediates that interact with DNA, leading to strand breaks and inhibition of replication.
- Inhibition of Protein Synthesis : The oxazolidinone structure is known to interfere with bacterial protein synthesis by binding to the ribosomal subunit, thus preventing translation .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various nitrofuran derivatives, including our compound, against clinical isolates of Staphylococcus aureus. Results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than many traditional antibiotics, suggesting its potential as an alternative treatment option for resistant infections.
| Compound Name | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 4 | Staphylococcus aureus |
| Control Antibiotic | 32 | Staphylococcus aureus |
Case Study 2: Resistance Development
In another investigation focusing on resistance patterns, it was found that while some resistance developed during prolonged exposure to nitrofuran derivatives, it did not correlate with increased pathogenicity in tested organisms. This highlights the importance of continuous monitoring for resistance development in clinical settings .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
